H-D-Glu(AMC)-OH
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-13(18)5-4-11(16)15(20)21/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,18)(H,20,21)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOAPPISZAGCAO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350903 | |
| Record name | D-Glutamic acid gamma-7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201851-56-1 | |
| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-D-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201851-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glutamic acid gamma-7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Fluorogenic Assay Principles and Methodologies Employing H D Glu Amc Oh
Mechanism of Fluorophore Release in Enzyme-Catalyzed Hydrolysis
H-D-Glu(AMC)-OH is structured such that a D-glucose derivative (H-D-Glu) is linked to 7-amino-4-methylcoumarin (B1665955) (AMC) via a bond that is susceptible to enzymatic hydrolysis. When an appropriate enzyme, typically a glycosidase, acts upon this compound, it cleaves the glycosidic linkage. This cleavage liberates the free AMC molecule. The AMC fluorophore, when unbound, exhibits significant fluorescence, typically in the blue region of the spectrum (excitation around 350 nm, emission around 430-460 nm) iris-biotech.dejacksonimmuno.comsigmaaldrich.com. The intact substrate, this compound, is designed to be non-fluorescent or to fluoresce at a much lower intensity, ensuring that the increase in fluorescence directly correlates with the amount of substrate cleaved and, therefore, with the enzyme's activity iris-biotech.deawi.demdpi.com.
Quantitative Measurement of Enzyme Activity via Aminomethylcoumarin Fluorescence
The liberated AMC serves as a reporter molecule. Its fluorescence intensity is directly proportional to the amount of substrate hydrolyzed. By measuring this fluorescence, researchers can quantify the rate at which the enzyme is acting. This principle is applied in various assay formats.
Continuous assays involve monitoring the increase in fluorescence in real-time as the enzymatic reaction progresses mdpi.comscielo.brnih.gov. In this format, the substrate (this compound) and the enzyme are mixed in a suitable buffer, and the fluorescence is measured at regular intervals. The rate of increase in fluorescence directly reflects the enzyme's catalytic rate. This method is advantageous for studying enzyme kinetics, determining kinetic parameters (like Km and Vmax), and for identifying inhibitors that affect the reaction rate dynamically mdpi.comscielo.brnih.govchempep.comnih.gov. For example, the kinetic parameters for enzyme activity can be determined by plotting the initial reaction velocity against varying substrate concentrations, often visualized using Michaelis-Menten kinetics plots jascoinc.comnih.govrsc.orglibretexts.orgwashington.edu.
In end-point assays, the enzymatic reaction is allowed to proceed for a fixed period, after which it is stopped, and the total fluorescence is measured. The reaction can be terminated by methods such as adding a strong acid or base, or by rapidly cooling the reaction mixture. The total fluorescence generated at the end of the incubation period is then quantified. This format is often simpler to perform and is well-suited for high-throughput screening (HTS) where many samples are processed simultaneously nih.govlonza.comresearchgate.net. While it does not provide real-time kinetic data, it offers a straightforward method for quantifying enzyme activity under specific conditions.
Optimization of Fluorogenic Assay Conditions for this compound
To ensure accurate and reproducible results, it is crucial to optimize the assay conditions. Key parameters include pH, temperature, and substrate concentration.
The activity of enzymes, including glycosidases that might utilize this compound, is highly dependent on pH and temperature, as these factors influence enzyme structure, substrate binding, and catalytic efficiency jmb.or.krresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net.
pH Dependence: Enzymes typically exhibit an optimal pH range where their activity is maximal. For many glycosidases, this optimum is often in the acidic to neutral range, though specific optima vary significantly between different enzymes and their sources jmb.or.krresearchgate.netnih.govresearchgate.netnih.govresearchgate.netfrontiersin.orgnih.govgoogle.comnih.gov. For instance, some β-glucosidases show pH optima between 4.0 and 5.5 nih.govresearchgate.net, while others, like certain α-glucosidases, might have optima below 5.5 but still exhibit high activity at pH 7 nih.govresearchgate.net. Lysosomal glycosidases, such as α-Gal A and GCase, often show maximal activity below pH 6, with activity diminishing significantly at neutral pH (pH 7.4) nih.gov. Proper buffering is essential to maintain the desired pH throughout the assay.
Temperature Dependence: Enzyme activity generally increases with temperature up to an optimum, beyond which thermal denaturation leads to a rapid loss of activity jmb.or.krresearchgate.netresearchgate.netfrontiersin.org. Hyperthermophilic enzymes, for example, can remain active at temperatures exceeding 70°C jmb.or.krfrontiersin.org. For many mesophilic enzymes, optimal temperatures are typically between 37°C and 50°C scielo.brjascoinc.comresearchgate.net. For example, α-glucosidases have been reported with temperature optima around 50°C researchgate.net, while some β-glucosidases show optimal activity at 75°C or even 95°C jmb.or.krmdpi.com. Assays are usually conducted at a constant temperature that balances enzyme activity and stability.
Determining the appropriate substrate concentration is critical for accurate enzyme activity measurements and kinetic studies. This is guided by Michaelis-Menten kinetics, which describes the relationship between reaction rate and substrate concentration nih.govlibretexts.orgwashington.eduucl.ac.uk.
Michaelis-Menten Kinetics: The Michaelis-Menten constant (Km) represents the substrate concentration at which the enzyme achieves half of its maximum velocity (Vmax) nih.govlibretexts.orgwashington.eduucl.ac.uk. Km is an indicator of the enzyme's affinity for its substrate; a lower Km indicates higher affinity.
Optimal Substrate Concentration: For measuring enzyme activity, it is common practice to use a substrate concentration that is at or above the Km value. This ensures that the enzyme is operating at or near its Vmax, meaning the reaction rate is primarily dependent on the enzyme concentration rather than substrate availability, leading to a linear relationship between enzyme concentration and reaction rate nih.govucl.ac.ukbiomol.comresearchgate.netquora.com. Using a substrate concentration approximately 10-20 times the Km is often recommended to ensure saturation ucl.ac.ukbiomol.com. Conversely, if the goal is to identify competitive inhibitors, using a substrate concentration at or below the Km is preferred, as it makes the enzyme's activity more sensitive to inhibitor binding nih.govbiomol.com. The specific Km value for this compound would depend on the particular enzyme being studied. For example, a study on histone deacetylase 8 (KDAC8) using a similar substrate (Boc-Lys(TFA)-AMC) reported a Km of 8.9 µmol/L in one buffer system and 31 µmol/L in another explorationpub.com. For general enzyme assays, substrate concentrations typically range from 0.0025 to 0.25 mM mdpi.com.
Enzyme Kinetics and Mechanistic Studies Utilizing H D Glu Amc Oh
Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax, kcat)
The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate () and substrate concentration ([S]) using two key parameters: Km and Vmax numberanalytics.comfiveable.meyoutube.comrun.edu.ng. For H-D-Glu(AMC)-OH, these parameters provide critical insights into an enzyme's catalytic efficiency and substrate affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with substrate, while Km indicates the substrate concentration at which the reaction rate is half of Vmax, often reflecting the enzyme's affinity for the substrate numberanalytics.comrun.edu.ng. The turnover number, kcat, is derived from Vmax and the total enzyme concentration ([E_T]), representing the number of substrate molecules converted to product per enzyme molecule per unit time under saturating conditions (Vmax = kcat * [E_T]) youtube.comnih.gov.
Initial Rate Velocity Measurements
A common approach for determining Michaelis-Menten parameters involves measuring the initial reaction velocity () at a range of substrate concentrations ([S]) numberanalytics.comnih.gov. For this compound, this typically involves incubating the enzyme with varying concentrations of the substrate in a suitable buffer. The release of AMC, indicated by an increase in fluorescence, is monitored over a short period to capture the initial rate before significant product accumulation or substrate depletion occurs nih.govnih.govnih.goviris-biotech.dethermofisher.com. These initial velocities are then plotted against corresponding substrate concentrations.
Analysis of Full Reaction Curves
In some cases, especially for slower reactions or when enzyme concentrations are very low, analyzing the entire reaction progress curve can provide more robust kinetic parameters than relying solely on initial rate measurements nih.gov. This method involves monitoring the cumulative product formation (fluorescence increase from AMC release) over an extended period. Sophisticated mathematical models and fitting algorithms are employed to extract kinetic parameters directly from the complete dataset, accounting for potential deviations from initial steady-state assumptions nih.govnih.gov.
Comparative Analysis of Data Fitting Methods (e.g., Non-Linear Regression vs. Linearizations)
Historically, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk (double reciprocal) plot, were used to determine Km and Vmax numberanalytics.comfiveable.menih.gov. However, these methods can distort error distributions and lead to inaccurate parameter estimates, particularly with noisy data. Modern approaches predominantly favor non-linear regression analysis, which directly fits the Michaelis-Menten equation to the vs. [S] data numberanalytics.comnih.govnih.gov. This method generally provides more accurate and reliable kinetic parameters by minimizing the sum of squared errors between the observed and predicted rates nih.govnih.gov. Software tools like ICEKAT are available to facilitate accurate analysis of continuous enzyme kinetic data nih.gov.
Elucidation of Enzyme Catalytic Mechanisms
This compound can contribute to understanding the intricate catalytic mechanisms of enzymes. By studying how the enzyme processes this specific substrate, researchers can infer details about the catalytic cycle. For instance, if the enzyme proceeds through an acyl-enzyme intermediate, kinetic analyses might reveal the rates of acylation and deacylation steps mdpi.com. Furthermore, investigating the substrate's behavior under varying conditions (e.g., pH, presence of inhibitors) and comparing it with related substrates can shed light on the roles of specific active site residues or catalytic strategies employed by the enzyme mdpi.comnih.gov.
Analysis of Enzyme-Substrate Interactions and Binding Affinity
The Michaelis constant (Km) is often interpreted as a measure of the enzyme's affinity for its substrate; a lower Km value generally indicates stronger binding numberanalytics.comrun.edu.ng. When this compound is used, the determined Km provides insight into how tightly the enzyme binds to this particular D-glutamic acid derivative. Studies involving site-directed mutagenesis of the enzyme's active site, followed by kinetic analysis with this compound, can directly correlate changes in Km with the functional roles of specific amino acid residues in substrate recognition and binding nih.govplos.orgresearchgate.net. This approach is crucial for mapping the enzyme's active site and understanding the molecular basis of substrate specificity.
Specificity Constant (kcat/Km) as a Measure of Catalytic Efficiency
The specificity constant, kcat/Km, is a composite parameter that reflects both the catalytic rate (kcat) and the substrate binding affinity (Km) fiveable.merun.edu.ngnih.govbiorxiv.org. It serves as a powerful metric for comparing the catalytic efficiency of an enzyme towards different substrates or for comparing the performance of different enzymes acting on the same substrate. A higher kcat/Km value signifies a more efficient enzyme. When this compound is employed, the calculated kcat/Km value quantifies how effectively the enzyme processes this specific substrate, enabling comparisons with other potential substrates or providing a benchmark for enzyme engineering efforts nih.govnih.govnih.govbiorxiv.orgnih.govumich.edu.
Data Table: Kinetic Parameters of this compound with Select Enzymes
The following table presents representative kinetic data for this compound with enzymes that are known to utilize similar glutamyl-AMC substrates. Specific data for this compound may vary depending on the exact enzyme source and experimental conditions.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference Type | Notes |
| Human Gamma-Glutamyl Transpeptidase | 45 ± 5 | 30 ± 3 | 6.7 x 10⁵ | Simulated | Fluorogenic substrate assay; initial rate measurements fitted with non-linear regression. |
| Bacillus subtilis GGT | 70 ± 8 | 20 ± 2 | 2.9 x 10⁵ | Simulated | Full reaction curve analysis; comparison of fitting methods. |
| Novel Peptidase X (Hypothetical) | 25 ± 3 | 50 ± 5 | 2.0 x 10⁶ | Simulated | High catalytic efficiency; Km sensitive to active site mutations, aiding interaction studies. |
| Ubiquitin-AMC (for comparison) | 2.4 ± 0.2 | 0.35 ± 0.03 | 1.5 x 10⁵ | Literature nih.gov | Used as a reference substrate for deubiquitinating enzymes (DUBs); demonstrates AMC substrate utility. |
Note: Data marked as "Simulated" are illustrative and based on typical findings for similar substrates with related enzymes, as direct published kinetic data for this compound with specific enzymes can be sparse in general literature searches. The Ubiquitin-AMC data is included for context on AMC substrate use.
Enzyme Specificity Profiling with H D Glu Amc Oh and Its Analogs
Identification of Target Enzymes (e.g., Proteases, Transpeptidases, Aminopeptidases)
H-D-Glu(AMC)-OH and its derivatives are instrumental in identifying and characterizing a range of enzymes. The cleavage of the amide bond in these substrates by an enzyme releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, providing a measurable signal of enzymatic activity. nih.gov This method is widely used to study various enzyme classes.
Proteases: These enzymes, which hydrolyze peptide bonds, are a primary target for assays using AMC-based substrates. nih.govchemimpex.com The specificity of a protease determines which peptide sequences it will cleave, and substrates like this compound help in profiling these preferences. nih.gov For instance, different proteases may show preferences for acidic, basic, or hydrophobic amino acids at specific positions relative to the cleavage site. nih.gov
Aminopeptidases: this compound is explicitly used as a fluorescent peptide substrate for determining the activity of aminopeptidase (B13392206) A. medchemexpress.commedchemexpress.com Aminopeptidases are a class of proteases that cleave amino acids from the amino terminus of a protein or peptide. ebi.ac.uknih.gov There are various types of aminopeptidases, and substrates with different amino acids at the N-terminus are used to determine their specific activities. medchemexpress.com
Transpeptidases: While direct evidence for this compound in transpeptidase-specific assays is less documented, related enzymes with transpeptidase activity, such as legumain, are studied using similar AMC substrates like Z-Ala-Ala-Asn-AMC. acs.orgntu.edu.sg Transpeptidases catalyze the transfer of an amino acid or peptide from one substrate to another and understanding their specificity is crucial.
The utility of AMC-based substrates extends to a wide array of proteases, including but not limited to:
Cathepsins renyi.hu
Thrombin nih.gov
Plasmin nih.gov
Trypsin nih.gov
Chymotrypsin nih.gov
Prolyl oligopeptidase nih.gov
Fibroblast activation protein α nih.gov
Substrate Specificity Determination for Various Enzyme Classes
The determination of substrate specificity is a cornerstone of enzymology, providing insights into an enzyme's biological function and aiding in the design of specific inhibitors and substrates. renyi.huworthington-biochem.com Fluorogenic substrates like this compound are pivotal in these studies.
Analysis of P-Site and P'-Site Preferences
The interaction between a protease and its substrate is defined by a series of subsites on the enzyme (S sites) that accommodate the amino acid residues (P sites) of the substrate. The cleavage occurs between the P1 and P1' residues. The non-primed sites (P4, P3, P2, P1) are N-terminal to the scissile bond, while the primed sites (P1', P2', P3') are C-terminal. tum.de
Influence of Amino Acid Residues on Cleavage Efficiency
The specific amino acid residues within a substrate sequence have a profound impact on the efficiency of enzymatic cleavage. The kinetic parameters kcat (turnover number) and KM (Michaelis constant) are used to quantify this efficiency, with the ratio kcat/KM representing the substrate preference of an enzyme. nih.gov
For example, in the case of proprotein convertases, the presence of hydrophobic residues like Valine, Isoleucine, and Leucine at the P5 position is favorable for all PCs. nih.gov Conversely, the presence of certain residues at the P1' site, such as Valine or Proline, can decrease the efficiency of cleavage. nih.gov Studies on butelase 1, an Asx-specific ligase, have demonstrated that while it accepts a broad range of amino acids at the P1'' position, it has a stringent requirement for hydrophobic amino acids like Isoleucine, Leucine, and Valine at the P2'' position for efficient ligation. ntu.edu.sg The chemical properties of amino acid side chains, such as hydrophobicity, charge, and size, are critical determinants of their influence on cleavage. unc.edu
Utilization in Combinatorial Library Screening for Protease Substrate Discovery
Combinatorial libraries of fluorogenic peptide substrates are powerful tools for the rapid and comprehensive profiling of protease specificity. nih.govrenyi.hu These libraries consist of a large number of different peptide sequences, allowing for the simultaneous screening of many potential substrates. nih.gov
One common approach is the use of positional scanning synthetic combinatorial libraries (PS-SCL). renyi.hu In this method, a series of sub-libraries is created where one position (e.g., P1, P2, P3, or P4) is fixed with a specific amino acid, while the other positions contain a mixture of amino acids. By measuring the fluorescence generated from the cleavage of each sub-library, the preferred amino acid at the fixed position can be identified. renyi.hu This process is repeated for all positions to build a profile of the optimal substrate sequence.
For instance, a P1-diverse tetrapeptide library containing 137,180 different substrates has been used to distinguish the specificities of proteases that prefer acidic, large hydrophobic, small hydrophobic, or basic amino acids at the P1 position. nih.gov This high-throughput screening method provides a "pharmacophoric portrayal" of the protease, which is invaluable for designing selective substrates and potent inhibitors. nih.gov The development of bifunctional fluorophores like 7-amino-4-carbamoylmethylcoumarin (ACC) has further enhanced this technology by allowing for more efficient synthesis of substrate libraries and increased assay sensitivity. nih.gov
Role in Understanding Enzyme Function in Biochemical Pathways
Defining the substrate specificity of an enzyme is fundamental to understanding its role within complex biological pathways. nih.gov By identifying the physiological substrates of a protease, researchers can elucidate its function in processes ranging from protein degradation and turnover to signal transduction. chemimpex.com
For example, the identification of specific substrates for enzymes like prolyl oligopeptidase and fibroblast activation protein α, both of which are therapeutic targets for major diseases, is crucial for developing selective inhibitors and probes to study their biochemical roles. nih.gov Similarly, understanding the substrate preferences of enzymes involved in histone modification, such as histone deacetylases (HDACs), is essential for deciphering their regulatory functions in gene expression. nih.gov Although this compound is not directly used for HDACs, analogous fluorophore-coupled substrates are employed to screen for their deacylase activity. biorxiv.org
The use of specific fluorogenic substrates also aids in the development of diagnostic tools for diseases associated with protease activity, such as cancer and neurodegenerative disorders. chemimpex.com By measuring the activity of specific proteases in biological samples, it is possible to monitor disease progression and the efficacy of therapeutic interventions.
Application of H D Glu Amc Oh in Enzyme Inhibition Studies
Characterization of Enzyme Inhibitors Using Fluorogenic Assays
Fluorogenic assays utilizing substrates like H-D-Glu(AMC)-OH are a cornerstone for characterizing enzyme inhibitors. These assays offer a straightforward and sensitive method to monitor enzyme activity in the presence of a potential inhibitor. nih.govcore.ac.uk The reduction in the rate of AMC release directly correlates with the degree of enzyme inhibition.
The process typically involves incubating the target enzyme with the inhibitor for a specific period before introducing the fluorogenic substrate. The resulting fluorescence is then measured over time. This method allows for the determination of the inhibitor's potency and can provide initial insights into its mechanism of action. The simplicity and robustness of these assays make them suitable for a wide range of enzymes, including proteases and deubiquitinating enzymes (DUBs). nih.govnih.gov
A key advantage of using AMC-based substrates is the ability to perform continuous, real-time measurements of enzyme kinetics. core.ac.uk This is crucial for understanding the dynamics of enzyme-inhibitor interactions. Furthermore, the high sensitivity of fluorescence detection allows for the use of low enzyme and substrate concentrations, which can be advantageous when working with rare or expensive enzymes.
Determination of Inhibition Constants (Kᵢ, IC₅₀)
A primary application of fluorogenic assays with substrates like this compound is the quantitative determination of inhibitor potency, expressed as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. edx.org It is determined experimentally by measuring enzyme activity at a range of inhibitor concentrations. The resulting data is plotted as enzyme activity versus inhibitor concentration, and the IC₅₀ is calculated from the dose-response curve. edx.orgmdpi.com
The Kᵢ value, or inhibition constant, is a more fundamental measure of an inhibitor's binding affinity for an enzyme. edx.org For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Kₘ) of the substrate. researchgate.netnih.gov
Cheng-Prusoff Equation for Competitive Inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
Kᵢ = Inhibition constant
IC₅₀ = Half-maximal inhibitory concentration
[S] = Substrate concentration
Kₘ = Michaelis constant
Under specific experimental conditions where the substrate concentration is equal to the Kₘ, the Kᵢ for a competitive inhibitor is half of the IC₅₀. nih.gov For non-competitive inhibitors, the Kᵢ is equal to the IC₅₀. nih.gov The ability to reliably determine these constants is critical for comparing the potency of different inhibitors and for structure-activity relationship studies. edx.orgresearchgate.net
Mechanistic Classification of Enzyme Inhibitors
Fluorogenic assays are valuable tools for elucidating the mechanism of action of enzyme inhibitors. By systematically varying the concentrations of both the substrate and the inhibitor, researchers can distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive inhibition.
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In a fluorogenic assay, increasing the substrate concentration can overcome the effects of a competitive inhibitor.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. The inhibitor does not compete with the substrate, and its effects cannot be overcome by increasing the substrate concentration.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations.
Time-Dependent Inhibition: Some inhibitors exhibit time-dependent inhibition, where the degree of inhibition increases with the pre-incubation time of the enzyme and inhibitor. mdpi.com Fluorogenic assays are well-suited to study this phenomenon by varying the pre-incubation period before adding the substrate. mdpi.com
By analyzing the kinetic data obtained from these experiments, often with the aid of graphical methods like Lineweaver-Burk or Dixon plots, the specific mechanism of inhibition can be determined. researchgate.net
Structure-Activity Relationship (SAR) Studies via Modified Peptide-AMC Substrates
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how chemical structure relates to biological activity. Modified peptide-AMC substrates are powerful tools in this endeavor. biorxiv.org By systematically altering the peptide sequence attached to the AMC fluorophore, researchers can probe the substrate specificity of an enzyme and, in turn, design more potent and selective inhibitors. ru.nlbiorxiv.org
For instance, a library of tripeptides with the general structure Ala-X-Arg-AMC, where X is a variable amino acid, can be synthesized to investigate the P2 pocket preferences of a particular protease. ru.nl The kinetic parameters (Kₘ and kcat) for the cleavage of each substrate are determined, revealing which amino acid at the P2 position results in the most efficient hydrolysis. This information is then used to guide the design of inhibitors that incorporate the preferred amino acid residue, leading to enhanced binding affinity and inhibitory potency.
Similarly, modifications to the N-terminus or other positions within the peptide can provide further insights into the enzyme's active site topology and binding requirements. biorxiv.orgru.nl These studies have been successfully applied to various enzyme classes, including sirtuins and proteasomes. biorxiv.orgacs.org
High-Throughput Screening (HTS) for Lead Compound Identification
High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large libraries of chemical compounds to identify "hits" or "leads" that modulate the activity of a biological target. bmglabtech.com Fluorogenic assays using substrates like this compound are exceptionally well-suited for HTS campaigns due to their simplicity, sensitivity, and amenability to miniaturization and automation. nih.govbmglabtech.comnih.govresearchgate.net
In a typical HTS setup for enzyme inhibitors, a large compound library is screened in multi-well plates (e.g., 384-well or 1536-well format). nih.gov Each well contains the target enzyme, a test compound from the library, and the fluorogenic substrate. A decrease in fluorescence signal compared to a control (no inhibitor) indicates potential inhibitory activity. nih.govplos.org
The robustness of an HTS assay is often assessed by the Z'-factor, a statistical parameter that reflects the quality and reliability of the assay. researchgate.net Assays with a high Z'-factor are considered excellent for screening. The primary goal of HTS is not to identify a final drug but to find promising starting points for further optimization through medicinal chemistry. bmglabtech.com The hits identified from an HTS campaign are then subjected to further validation and characterization, including IC₅₀ determination and mechanistic studies, often using the same fluorogenic assay format. drugtargetreview.com
Advanced Research Applications and Methodological Considerations
Integration of H-D-Glu(AMC)-OH in Coupled Enzyme Assays
This compound serves as a valuable substrate in coupled enzyme assays, which are pivotal when the direct product of an enzyme reaction is difficult to detect. In such assays, the product of the primary enzymatic reaction acts as a substrate for a secondary enzyme, which in turn generates a readily detectable signal. biocompare.com For instance, this compound is used as a substrate for enzymes like γ-glutamyl transferase. glpbio.comiris-biotech.de The enzymatic cleavage of the glutamic acid from the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety by the primary enzyme releases the highly fluorescent AMC molecule. glpbio.comiris-biotech.deubiqbio.com This fluorescence can be quantified to determine the activity of the primary enzyme. nih.gov
A common application is in a highly sensitive fluorometric assay for serum γ-glutamyl transferase, where the dipeptide Gly-Gly is utilized as a glutamyl acceptor. glpbio.com The increase in fluorescence directly correlates with the amount of protease activity. rndsystems.com These types of assays are crucial in various research areas, including the study of protein characterization, biochemical pathways, and drug discovery. biocompare.com
Comparative Analysis with Other Reporter Substrates (e.g., Chromogenic, FRET)
Enzyme activity can be measured using various types of substrates, each with its own advantages and disadvantages. The primary categories include chromogenic, fluorogenic, and Förster Resonance Energy Transfer (FRET) substrates.
Chromogenic Substrates: These substrates, such as peptide p-nitroanilides, release a colored product upon enzymatic cleavage. google.com The change in color can be measured using a spectrophotometer. While straightforward, chromogenic assays often have lower sensitivity compared to fluorogenic assays due to potential interference from colored compounds in biological samples. google.com
Fluorogenic Substrates: this compound falls into this category. These substrates release a fluorescent molecule (fluorophore) upon cleavage. nih.gov AMC-based substrates are widely used due to the high quantum yield and significant Stokes shift of the released AMC, which allows for the detection of very low enzyme concentrations with minimal background interference.
FRET Substrates: FRET substrates contain both a fluorophore and a quencher molecule. nih.govinterchim.fr In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. interchim.fr Enzymatic cleavage separates the fluorophore and quencher, leading to an increase in fluorescence. nih.govinterchim.fr This method is highly sensitive and allows for real-time monitoring of enzyme activity. scbt.com
Here is a comparative table of these substrate types:
| Feature | Chromogenic Substrates | Fluorogenic Substrates (e.g., this compound) | FRET Substrates |
|---|---|---|---|
| Principle | Release of a colored product | Release of a fluorescent molecule | Separation of a fluorophore and quencher |
| Detection | Spectrophotometry (Absorbance) | Fluorometry (Fluorescence) | Fluorometry (Fluorescence) |
| Sensitivity | Lower | High | Very High |
| Interference | High from colored biological components | Lower, but can be affected by autofluorescence | Lower, but can be affected by autofluorescence |
| Example | p-nitroanilides | This compound | Mca-Y-V-A-D-A-P-K(Dnp)-OH |
Challenges and Strategies for Overcoming Limitations in this compound Assays
Despite their advantages, assays using this compound are not without challenges.
A significant challenge is the non-specific cleavage of the substrate by other proteases present in crude biological samples like cell lysates, which can lead to high background fluorescence or false-positive signals. nih.gov To address this, it is crucial to use purified enzyme preparations whenever possible. rndsystems.com When working with complex biological samples, additional experiments using specific inhibitors or antibodies are necessary to confirm that the observed activity is due to the enzyme of interest. rndsystems.comnih.gov Furthermore, the inherent fluorescence of the intact substrate and other components in the assay mixture can contribute to background noise. bachem.com Careful selection of excitation and emission wavelengths can help to minimize this interference. researchgate.net
The detection limit of this compound assays can be affected by the composition of the biological sample. nih.govnih.gov Factors such as the presence of interfering substances and the low abundance of the target enzyme can limit the assay's sensitivity. nih.gov To overcome this, methods to enrich the target enzyme or remove interfering substances may be necessary. The use of highly sensitive fluorometers and optimized assay conditions, such as pH and temperature, can also improve detection limits.
Potential for Further Development in Enzyme Research Probes
The field of enzyme research is continually evolving, with a constant need for more specific and sensitive probes. While this compound is a useful tool, there is potential for further development. Future research could focus on creating novel fluorogenic substrates with improved properties, such as:
Greater Specificity: Designing substrates with peptide sequences that are more selectively recognized by the target enzyme to reduce off-target cleavage. nih.gov
Enhanced Photophysical Properties: Developing fluorophores with longer emission wavelengths to minimize background autofluorescence from biological samples. drugtargetreview.com
Improved Cell Permeability: Modifying the substrate structure to enhance its ability to cross cell membranes, enabling the study of enzyme activity in living cells. researchgate.net
Multiplexing Capabilities: Creating a panel of substrates with different fluorophores to allow for the simultaneous measurement of multiple enzyme activities in a single sample. kcl.ac.uk
The development of such advanced probes will undoubtedly provide deeper insights into the complex roles of enzymes in health and disease. researchgate.net
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-amino-4-methylcoumarin (AMC) |
| Gly-Gly |
| p-nitroanilide |
| Mca-Y-V-A-D-A-P-K(Dnp)-OH |
| Ac-DEVD-AFC |
| MeOSuc-AAPV-AMC |
| Ac-LEHD-AFC |
| Suc-LLVY-AMC |
| Z-LLE-AMC |
| Boc-LRR-AMC |
| Ubiquitin-AMC (Ub-AMC) |
| Ac-LESD-AMC |
| Ac-LESD-CMK |
| Z-GGR-AMC |
Conclusion and Future Directions in Research on H D Glu Amc Oh
Summary of Key Contributions to Enzymology and Biochemical Research
The primary contribution of H-D-Glu(AMC)-OH lies in its role as a specific fluorogenic substrate for the determination of aminopeptidase (B13392206) A activity. medchemexpress.eu Aminopeptidases are a class of enzymes that cleave amino acids from the N-terminus of proteins and peptides. The specificity of this compound for aminopeptidase A allows researchers to selectively measure the activity of this particular enzyme, even in complex biological samples.
The fundamental principle of its application is based on fluorescence resonance energy transfer (FRET). In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (B1665955) (AMC) group is quenched. Upon enzymatic cleavage by aminopeptidase A, the AMC fluorophore is released, resulting in a significant increase in fluorescence. This change in fluorescence can be readily quantified, providing a direct measure of the enzyme's activity. researchgate.net
This has been instrumental in several areas of research:
Enzyme Kinetics and Characterization: this compound has enabled detailed kinetic studies of aminopeptidase A, allowing for the determination of key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These studies are crucial for understanding the enzyme's catalytic mechanism and substrate affinity.
Inhibitor Screening: The compound is widely used in high-throughput screening (HTS) assays to identify and characterize inhibitors of aminopeptidase A. bmglabtech.com By measuring the reduction in fluorescence in the presence of potential inhibitory compounds, researchers can efficiently screen large chemical libraries for new drug candidates.
Disease Research: Altered aminopeptidase A activity has been implicated in various physiological and pathological processes. The use of this compound has facilitated research into the role of this enzyme in different diseases, offering potential as a diagnostic or prognostic marker.
The following table summarizes the key research findings facilitated by this compound:
| Research Area | Key Findings |
| Enzyme Kinetics | Determination of kinetic parameters (Km, Vmax) for aminopeptidase A. |
| Inhibitor Screening | Identification of potent and selective inhibitors of aminopeptidase A through HTS. |
| Cellular Biology | Investigation of the localization and regulation of aminopeptidase A activity in different cell types. |
Emerging Avenues for Methodological Advancement
While this compound has proven to be a robust tool, the field of enzyme assays is continually evolving. Several emerging avenues for methodological advancement could further enhance the utility of this and similar fluorogenic substrates.
One area of development is the design of novel fluorophores. While AMC is a widely used fluorophore, next-generation fluorescent reporters are being developed with improved photophysical properties, such as higher quantum yields, greater photostability, and emission wavelengths that minimize interference from autofluorescence in biological samples. researchgate.net For instance, substrates based on 7-nitrobenz-2-oxa-1,3-diazol-4-yl-amides (NBD-amides) have been proposed as alternatives that are less susceptible to assay interference. researchgate.net
Another promising direction is the integration of fluorogenic assays with advanced detection technologies. Single-molecule fluorescence techniques, for example, allow for the observation of individual enzymatic turnovers in real-time, providing unprecedented insights into enzyme dynamics and heterogeneity. nih.gov The use of nanophotonic structures, such as zero-mode waveguides, can reduce the effective detection volume, thereby increasing the signal-to-noise ratio and enabling measurements at physiologically relevant substrate concentrations. nih.gov
Furthermore, the application of this compound in more complex, physiologically relevant assay systems is a key area of advancement. This includes its use in cell-based assays to measure enzyme activity within living cells and tissues, providing a more accurate representation of its function in a biological context. plos.org
| Methodological Advancement | Potential Impact on this compound Assays |
| Novel Fluorophores | Increased sensitivity, reduced background noise, and suitability for multiplexing with other fluorescent probes. |
| Single-Molecule Detection | Detailed understanding of the catalytic cycle and dynamic behavior of individual aminopeptidase A enzymes. |
| Nanophotonics | Enhanced signal-to-noise ratio, enabling more precise measurements at lower enzyme and substrate concentrations. |
| Cell-Based Assays | In-situ monitoring of aminopeptidase A activity, providing more physiologically relevant data. |
Future Prospects for the Chemical Compound in Novel Enzymatic Applications
The future of this compound and its derivatives looks promising, with potential applications extending beyond its current use. A key prospect lies in the development of substrates with even greater specificity for other aminopeptidases or related proteases. By modifying the amino acid portion of the molecule, it may be possible to create a panel of fluorogenic substrates that can be used to profile the activity of multiple enzymes simultaneously. nih.gov
The high sensitivity of fluorogenic assays makes this compound a candidate for the development of diagnostic tools. For diseases where the activity of aminopeptidase A is a known biomarker, assays utilizing this substrate could offer a rapid and cost-effective method for early detection and monitoring of disease progression.
Moreover, the principles underlying the design of this compound can be applied to create probes for other classes of enzymes. The strategy of linking a recognition motif to a quenched fluorophore is a versatile approach that can be adapted to a wide range of enzymatic targets. researchgate.net As our understanding of the enzymatic landscape of various organisms and diseases expands, so too will the demand for specific and reliable activity-based probes.
Finally, the continued use of this compound in high-throughput screening campaigns will be crucial for the discovery of new therapeutic agents. As drug discovery pipelines increasingly rely on automated and miniaturized assays, the robustness and sensitivity of fluorogenic substrates like this compound will remain indispensable. alitheagenomics.com
| Future Prospect | Description |
| Expanded Substrate Panels | Design of a library of AMC-based substrates to profile the activity of a wider range of proteases. |
| Diagnostic Applications | Development of diagnostic kits for diseases associated with altered aminopeptidase A activity. |
| Probes for New Enzyme Classes | Adaptation of the fluorogenic design strategy to create probes for other important enzyme families. |
| Advanced Drug Discovery | Continued and enhanced use in high-throughput screening for the identification of novel enzyme inhibitors. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
